9,9-Bis(4-hydroxyphenyl)fluorene
Overview
Description
9,9-Bis(4-hydroxyphenyl)fluorene is a member of the class of fluorenes. It is a 9H-fluorene in which both of the hydrogens at position 9 have been replaced by p-hydroxyphenyl groups. It has a role as an anti-estrogen .
Synthesis Analysis
The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been achieved through the condensation reaction of 9-fluorenone and phenol. This reaction was catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .Molecular Structure Analysis
9,9-Bis(4-hydroxyphenyl)fluorene is a compound with a cardo-ring structure. It is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene is the condensation of 9-fluorenone and phenol. This reaction is catalyzed by BFILs, which are designed to contain both sulfonic acid and sulfhydryl groups for acid-thiol synergistic catalysis .Physical And Chemical Properties Analysis
9,9-Bis(4-hydroxyphenyl)fluorene is a white to almost white powder or crystal. It is insoluble in water but soluble in chloroform and methanol. It has a melting point of 224-226 °C .Scientific Research Applications
Synthesis of Bifunctional Ionic Liquids
The compound is used in the synthesis of bifunctional ionic liquids (BFILs). These BFILs contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH), and are synthesized and characterized by NMR and MS . The acidity of these BFILs is measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs is determined by Ellman’s method .
Catalysis in Condensation Reactions
9,9-Bis(4-hydroxyphenyl)fluorene plays a crucial role in the condensation reaction of 9-fluorenone and phenol. The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
Production of Polyarylene Ethers
This compound is used in the production of polyarylene ethers . Polyarylene ethers are high-performance polymers with excellent thermal stability, mechanical properties, and electrical insulation.
Study of Polymer Electrolyte Membranes
9,9-Bis(4-hydroxyphenyl)fluorene is extensively used in the study of polymer electrolyte membranes . These membranes have the potential for fuel cell applications, offering a promising approach to clean and efficient energy conversion.
Heat-Resistant Adhesives
The compound can be used as a monomer or modifier for heat-resistant adhesives . These adhesives are used in various industries where high-temperature resistance is required.
High-Temperature Coatings
9,9-Bis(4-hydroxyphenyl)fluorene is used in the production of high-temperature coatings . These coatings are designed to withstand extreme temperatures, making them ideal for applications such as aerospace and industrial equipment.
Matrix Resin for Advanced Composites
The compound is used as a matrix resin for advanced composites . These composites have high thermal stability and good optical properties, making them suitable for a variety of applications, including aerospace, automotive, and electronics.
Green Solvent and Catalyst
Functionalized ionic liquids, which can be synthesized using 9,9-Bis(4-hydroxyphenyl)fluorene, are considered as a new type of green solvent and catalyst . They have been widely used in separation, electrochemistry, and organic synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPGFJLYRKYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037731 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-hydroxyphenyl)fluorene | |
CAS RN |
3236-71-3 | |
Record name | 9,9′-Bis(4-hydroxyphenyl)fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3236-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-bis(4-hydroxyphenyl)fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,9-Bis(4-hydroxyphenyl)fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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